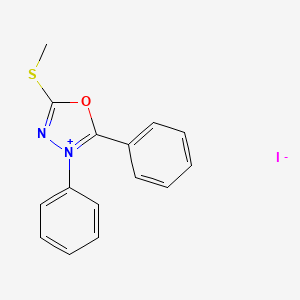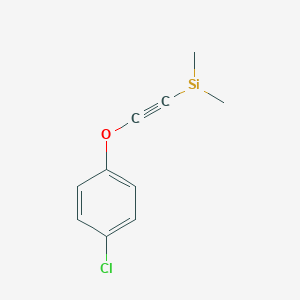
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methylsulfanyl group and two phenyl groups attached to the oxadiazole ring, with an iodide ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . The reaction conditions often require the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxadiazoles can be achieved using reagents such as manganese dioxide, DBU, and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenyl-1,3,4-oxadiazole: Lacks the methylsulfanyl group.
5-(Methylsulfanyl)-1,3,4-oxadiazole: Lacks the diphenyl groups.
2-Phenyl-1,3,4-oxadiazole: Contains only one phenyl group.
Uniqueness
5-(Methylsulfanyl)-2,3-diphenyl-1,3,4-oxadiazol-3-ium iodide is unique due to the presence of both the methylsulfanyl group and two phenyl groups, which can influence its chemical reactivity and biological activity. The iodide counterion also contributes to its distinct properties compared to other oxadiazole derivatives.
Propiedades
Número CAS |
52816-39-4 |
|---|---|
Fórmula molecular |
C15H13IN2OS |
Peso molecular |
396.2 g/mol |
Nombre IUPAC |
5-methylsulfanyl-2,3-diphenyl-1,3,4-oxadiazol-3-ium;iodide |
InChI |
InChI=1S/C15H13N2OS.HI/c1-19-15-16-17(13-10-6-3-7-11-13)14(18-15)12-8-4-2-5-9-12;/h2-11H,1H3;1H/q+1;/p-1 |
Clave InChI |
YYXNRNWABVBQAJ-UHFFFAOYSA-M |
SMILES canónico |
CSC1=N[N+](=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)

![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)





![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)

